D-Xylulose 5-phosphate
Description
Historical Context of D-Xylulose 5-phosphate Discovery and Pathway Elucidation
The journey to understanding this compound is intertwined with the elucidation of the pentose (B10789219) phosphate (B84403) pathway itself.
Early Identification as a Pentose Phosphate Pathway Intermediate
The pentose phosphate pathway was a focal point of metabolic research around the 1950s. mdpi.com The oxidative branch of the pathway was discovered first, with key findings on the formation of pentose phosphates from 6-phosphogluconate. mdpi.com this compound was first identified as a product of ribose-5-phosphate (B1218738) metabolism and a new intermediate in the pentose phosphate cycle more than six decades ago. researchgate.net Its discovery was crucial for completing the map of the non-oxidative branch of the PPP. mdpi.com The reactions of the PPP, including those involving this compound, were largely elucidated by the early 1950s by researchers such as Bernard Horecker and his colleagues. wikipedia.orgnumberanalytics.comnumberanalytics.com
Evolution of Understanding its Broader Metabolic and Regulatory Roles
Initially viewed primarily as a metabolic intermediate, the perception of this compound has evolved significantly. wikipedia.org More recent research has unveiled its crucial role in regulating glycolysis. wikipedia.org It achieves this by activating a protein phosphatase which in turn modulates the activity of the bifunctional enzyme PFK2/FBPase2, leading to an increase in fructose (B13574) 2,6-bisphosphate and consequently, an upregulation of glycolysis. wikipedia.org Furthermore, studies have implicated this compound in the regulation of gene expression, particularly by promoting the ChREBP transcription factor, which is involved in glucose metabolism and lipogenesis. wikipedia.org However, some research suggests that D-glucose-6-phosphate may be more critical for this specific activation. wikipedia.org
Position of this compound within the Pentose Phosphate Pathway (PPP)
This compound is a key intermediate in the non-oxidative phase of the pentose phosphate pathway. wikipedia.org
Formation from Ribulose 5-phosphate via Ribulose-5-phosphate Epimerase
This compound is formed from D-ribulose 5-phosphate through a reversible epimerization reaction. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme ribulose-5-phosphate 3-epimerase (RPE). wikipedia.orgnih.gov The enzyme facilitates the interconversion by changing the stereochemistry at the third carbon of the sugar. wikipedia.org Human RPE utilizes Fe²⁺ for its catalytic activity. nih.gov The mechanism involves the abstraction of a proton from the C3 atom of D-ribulose 5-phosphate, leading to the formation of a cis-enediolate intermediate. nih.gov
Role in the Non-Oxidative Phase of the PPP
The non-oxidative phase of the PPP is characterized by a series of reversible sugar-phosphate interconversions. libretexts.org this compound is a central player in this phase, acting as a two-carbon ketone group donor in reactions catalyzed by the enzyme transketolase. wikipedia.orgwikipedia.org These reactions are vital for the synthesis of various sugar phosphates, including precursors for nucleotides and aromatic amino acids. nih.gov For instance, transketolase transfers a two-carbon unit from this compound to ribose 5-phosphate to form sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. wikipedia.org In another key reaction, transketolase transfers a two-carbon fragment from this compound to erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.org These products can then enter the glycolytic pathway.
Interconversion with Ribose 5-phosphate
The interconversion between this compound and ribose 5-phosphate is not direct but occurs through a series of reversible reactions within the non-oxidative PPP. This compound and ribose 5-phosphate can be converted into each other via the intermediates glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate, in reactions catalyzed by transketolase. wikipedia.org Specifically, two molecules of this compound and one molecule of ribose 5-phosphate can be interconverted to two molecules of fructose 6-phosphate and one molecule of glyceraldehyde 3-phosphate. This flexibility allows the cell to adjust the output of the PPP based on its metabolic needs for either pentoses for nucleotide synthesis or NADPH for reductive biosynthesis and antioxidant defense. wikipathways.org
Interactive Data Table: Key Enzymes and Reactions Involving this compound
| Enzyme | Reaction | Pathway |
| Ribulose-5-phosphate Epimerase | D-Ribulose 5-phosphate ⇌ this compound | Pentose Phosphate Pathway |
| Transketolase | This compound + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway |
| Transketolase | This compound + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway |
Linkages of this compound Metabolism to Other Major Biochemical Pathways
This compound is strategically positioned at a metabolic crossroads, connecting the pentose phosphate pathway with several other key biochemical routes. These connections are vital for maintaining cellular homeostasis and responding to metabolic demands.
Connection to Glycolysis and Gluconeogenesis via Transketolase Reactions
A primary role of this compound is its function as a two-carbon (ketol group) donor in reactions catalyzed by the enzyme transketolase. wikipedia.orgnih.gov These reversible reactions form a critical link between the pentose phosphate pathway and glycolysis/gluconeogenesis. libretexts.org
In one key reaction, transketolase transfers a two-carbon unit from Xu5P to ribose 5-phosphate, another intermediate of the PPP. This reaction yields the seven-carbon sugar sedoheptulose 7-phosphate and the three-carbon glycolytic intermediate, glyceraldehyde 3-phosphate (GAP). nih.govlibretexts.org
In a subsequent reaction, transketolase can transfer a two-carbon unit from another molecule of Xu5P to erythrose 4-phosphate (formed from the previous reaction involving sedoheptulose 7-phosphate). This produces fructose 6-phosphate (F6P), another key glycolytic intermediate, and regenerates GAP. libretexts.orgbyjus.com
Through these transketolase-mediated reactions, carbon atoms from the pentose phosphate pathway can be channeled into glycolysis for energy production or utilized in gluconeogenesis for glucose synthesis, depending on the cell's metabolic state. libretexts.org This bidirectional regulation allows the cell to adapt to varying energy needs. libretexts.org
Table 1: Key Transketolase Reactions Involving this compound
| Reactants | Enzyme | Products | Pathway Connection |
|---|---|---|---|
| This compound + Ribose 5-phosphate | Transketolase | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Links PPP to Glycolysis/Gluconeogenesis |
| This compound + Erythrose 4-phosphate | Transketolase | Fructose 6-phosphate + Glyceraldehyde 3-phosphate | Links PPP to Glycolysis/Gluconeogenesis |
Integration with the Hexosamine Biosynthesis Pathway (HBP)
The metabolic influence of this compound extends to the hexosamine biosynthesis pathway (HBP). The HBP is responsible for producing UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for the glycosylation of proteins and lipids. muni.cz
The link between Xu5P and the HBP is indirect but significant. The formation of fructose 6-phosphate (F6P) from Xu5P via the transketolase reaction provides a key substrate that can be diverted into the HBP. nih.gov F6P is the initial substrate for the HBP, where it is converted to glucosamine-6-phosphate. This demonstrates how flux through the pentose phosphate pathway, and specifically the metabolism of Xu5P, can influence the availability of precursors for the HBP and, consequently, the processes of protein and lipid glycosylation. muni.cz
Overview of Metabolic Flux Control Points involving this compound
This compound also plays a role in the regulation of metabolic flux, particularly in the context of lipogenesis (fatty acid synthesis). An increase in glucose levels leads to a rise in the concentration of Xu5P. nih.gov This elevated Xu5P acts as a signaling molecule, activating protein phosphatase 2A (PP2A). wikipedia.orgnih.gov
The activated PP2A then dephosphorylates and activates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgnih.gov This leads to an increase in the levels of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. nih.gov The resulting stimulation of glycolysis provides the necessary precursors for fatty acid synthesis.
Furthermore, in plants and many bacteria, the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis begins with the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) from pyruvate (B1213749) and glyceraldehyde 3-phosphate, a reaction catalyzed by DXP synthase (DXS). nih.govfrontiersin.org While distinct from this compound, the regulation of the MEP pathway at the level of DXS is a critical control point for the production of a vast array of isoprenoid compounds. nih.govmdpi.com Studies have shown that DXS is a major rate-limiting enzyme in this pathway. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
60802-29-1 |
|---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m0/s1 |
InChI Key |
FNZLKVNUWIIPSJ-WHFBIAKZSA-N |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
Synonyms |
ibulose 5-phosphate ribulose 5-phosphate, (D)-isomer ribulose 5-phosphate, (L)-isome |
Origin of Product |
United States |
Enzymology of D Xylulose 5 Phosphate Metabolism
Enzymes Directly Producing D-Xylulose 5-phosphate
This compound (Xu5P) is a crucial metabolic intermediate synthesized by two primary enzymatic reactions. It is produced either through the epimerization of D-ribulose 5-phosphate, a reaction catalyzed by Ribulose-5-phosphate Epimerase (RPE), or by the phosphorylation of D-xylulose, a process mediated by Xylulokinase (XK). nih.govnih.gov These enzymes are central to the pentose (B10789219) phosphate (B84403) pathway and other interconnected metabolic routes.
Ribulose-5-phosphate Epimerase (RPE)
Ribulose-5-phosphate 3-epimerase (RPE) is a key enzyme that catalyzes the reversible interconversion of D-ribulose 5-phosphate (Ru5P) and this compound (Xu5P). nih.govuniprot.org This reaction is essential in both the Calvin cycle for carbon fixation in photosynthetic organisms and the pentose phosphate pathway, highlighting the enzyme's amphibolic nature. nih.govebi.ac.uk
The catalytic mechanism of RPE involves an acid-base type of reaction that facilitates the epimerization at the C3 carbon of the pentose sugar substrate. nih.gov The process is initiated by the deprotonation of the C3 carbon of D-ribulose 5-phosphate, leading to the formation of a cis-enediolate intermediate. nih.govebi.ac.uk This intermediate is stabilized within the active site before being protonated to form this compound. nih.govebi.ac.uk Key to this mechanism are two conserved aspartic acid residues that act as the proton donor and acceptor. nih.gov
The enzyme exhibits specificity for its substrates, D-ribulose 5-phosphate and this compound, facilitating their interconversion. oup.combiorxiv.org The binding of the substrate's phosphate group to the active site correctly orients the sugar for the epimerization reaction. nih.gov
Structurally, Ribulose-5-phosphate Epimerase is typically a homohexamer, with each subunit adopting a (β/α)8-barrel fold, also known as a TIM-barrel. nih.govoup.combiorxiv.orgnih.gov This conserved structural motif forms a stable scaffold for the active site, which is located at the C-terminal end of the β-barrel. nih.govoup.com
The active site contains a binding pocket for the pentose phosphate substrate and a coordinated metal ion. nih.govoup.comnih.gov The substrate is positioned between two carboxylate groups from aspartic acid residues that are crucial for catalysis. nih.gov In some RPE structures, a "methionine cushion" is observed, consisting of methionine residues that create a hydrophobic environment. nih.govebi.ac.uk This feature is thought to stabilize the negatively charged enediolate intermediate through transient induced dipoles and prevent an isomerization reaction from occurring instead of the intended epimerization. nih.gov Access to the active site can be regulated by a flexible loop, which may control substrate binding and product release. nih.gov
RPE is generally considered a metalloenzyme, requiring a divalent metal ion for its catalytic activity. nih.govbiorxiv.org The specific metal ion utilized can vary between organisms and isoforms. oup.combiorxiv.org Studies have shown that RPE can be activated by several divalent cations, including Fe²⁺, Zn²⁺, Co²⁺, and Mn²⁺. nih.govuniprot.org However, ions like Mg²⁺ may not support activity. nih.govacs.org
The metal ion is typically coordinated by a conserved set of amino acid residues, often including two aspartates and two histidines, creating an octahedral coordination geometry. nih.govoup.comresearchgate.net This metal ion plays a crucial role in stabilizing the substrate and the negatively charged cis-enediolate intermediate formed during the reaction. researchgate.netpnas.org For instance, human RPE has been shown to predominantly use Fe²⁺, which is buried deep within the active site. nih.gov In contrast, RPE from Escherichia coli also utilizes Fe²⁺, which is susceptible to oxidation by hydrogen peroxide, leading to enzyme inactivation. pnas.org Other studies have identified Zn²⁺ as the coordinated metal in RPE from various sources. oup.combiorxiv.orgnih.gov Interestingly, some RPE structures, such as the one from potato chloroplasts, have been found to lack a metal ion, suggesting that its presence is not universally required for the enzyme's fold. oup.combiorxiv.org
| Enzyme Source | Metal Ion Cofactor(s) |
| Human | Fe²⁺ nih.gov |
| Escherichia coli | Fe²⁺ pnas.org |
| Streptococcus pyogenes | Zn²⁺, Mn²⁺, Co²⁺ nih.gov |
| Chlamydomonas reinhardtii | Zn²⁺ oup.com |
| Plasmodium falciparum | Zn²⁺ nih.gov |
Structural Biology and Active Site Analysis of RPE
Xylulokinase (XK)
Xylulokinase (XK) is a key enzyme that catalyzes the final step in the conversion of D-xylose to this compound. nih.govoup.com It belongs to the family of transferases and specifically functions as a phosphotransferase. wikipedia.org This enzyme is significant in various metabolic pathways, including pentose and glucuronate interconversions. wikipedia.org
Xylulokinase catalyzes the phosphorylation of D-xylulose at the C5 position, a reaction that is dependent on adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.govwikipedia.orgnih.gov The reaction yields this compound and adenosine diphosphate (B83284) (ADP). wikipedia.orgoup.com This phosphorylation step is crucial as it traps the sugar inside the cell and prepares it for entry into the pentose phosphate pathway. oup.comoup.com
The enzyme demonstrates a high degree of specificity for its substrate, D-xylulose. nih.govnih.gov Structural studies of human xylulokinase have revealed that the enzyme binds D-xylulose in its linear keto-form. nih.govnih.govresearchgate.net This binding is facilitated by specific hydrogen bonds and a tryptophan side chain that "sandwiches" the substrate, ensuring a precise fit that excludes other sugars which are predominantly in a cyclic form. nih.govnih.gov The enzyme itself has a two-domain structure characteristic of the sugar kinase/hsp70/actin superfamily. nih.gov D-xylulose binds to one domain while ATP (or ADP) binds to the other, suggesting that a significant conformational change is necessary to bring the two substrates together for catalysis to occur. nih.gov
Kinetic analyses have been performed on xylulokinase from various organisms to determine its affinity for its substrates.
| Enzyme Source | Km for D-Xylulose | Km for ATP |
| Human | 24 ± 3 µM nih.govnih.gov | Not specified |
| Saccharomyces cerevisiae | 310 ± 10 µM oup.com | 1550 ± 80 µM oup.com |
| Mucor circinelloides | 0.29 mM (290 µM) oup.com | 0.51 mM (510 µM) oup.com |
Role in Microbial Pentose Utilization Pathways
In the realm of microbiology, this compound is a central molecule in the catabolism of pentose sugars, such as D-xylose, which are abundant components of plant hemicellulose. nih.govplos.org Various microorganisms, including bacteria and yeasts, have evolved pathways to convert these pentoses into this compound. tandfonline.com For instance, many bacteria utilize xylose isomerase to directly convert D-xylose to D-xylulose, which is then phosphorylated by xylulokinase to yield this compound. osti.gov In contrast, yeasts and some fungi typically employ a two-step oxidoreductive pathway involving xylose reductase and xylitol (B92547) dehydrogenase to achieve the same conversion. osti.govnih.gov
Once formed, this compound serves as a key entry point into the non-oxidative branch of the pentose phosphate pathway (PPP). nih.govosti.govresearchgate.net Within the PPP, enzymes like transketolase and transaldolase act on this compound to rearrange its carbon skeleton, ultimately producing intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. osti.govresearchgate.net These products can then directly enter the glycolytic pathway for energy production. osti.gov This metabolic link is crucial for the ability of microorganisms to ferment pentose sugars, a process of significant interest for the production of biofuels and other biochemicals from lignocellulosic biomass. nih.govplos.org The efficiency of these pathways is often a target for metabolic engineering to improve the industrial fermentation of xylose. nih.govplos.org
Structural Characterization of Xylulokinase
Xylulokinase (EC 2.7.1.17) is the enzyme responsible for the ATP-dependent phosphorylation of D-xylulose to form this compound. wikipedia.orgoup.com This enzyme belongs to the FGGY family of carbohydrate kinases. asm.org Structural studies, primarily through X-ray crystallography, have provided detailed insights into its architecture and catalytic mechanism. nih.govnih.gov
The functional enzyme is typically a homodimer. researchgate.net Each monomer is composed of two distinct domains, and the active site is situated in a cleft between them. nih.govresearchgate.net The binding of its substrates, D-xylulose and ATP, induces a significant conformational change, bringing the two domains closer together. nih.govnih.govresearchgate.net This "closed" conformation aligns the substrates perfectly for the phosphoryl transfer reaction. nih.govresearchgate.net Structural analysis of human xylulokinase has revealed that D-xylulose binds in its linear keto-form, held in place by specific polar side chains and a tryptophan residue that provide precise hydrogen bonding. nih.govnih.govresearchgate.net The ATP molecule binds to the second domain, and the closure of the structure brings the terminal phosphate of ATP into proximity with the 5-hydroxyl group of D-xylulose, facilitating catalysis. nih.govresearchgate.net This detailed structural understanding provides a foundation for designing specific inhibitors or engineering the enzyme for enhanced activity. nih.govresearchgate.net
| Enzyme | EC Number | Substrates | Products | Organism Example (for structural data) |
| Xylulokinase | 2.7.1.17 | D-xylulose, ATP | This compound, ADP | Homo sapiens nih.govnih.gov |
Enzymes Utilizing this compound
Transketolase (TK)
Transketolase (EC 2.2.1.1) is a key enzyme of the non-oxidative pentose phosphate pathway that uses this compound as a primary substrate. nih.gov
Catalysis of Two-Carbon Ketone Group Transfer
The fundamental catalytic function of transketolase is the reversible transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor to an aldose acceptor. ebi.ac.uknih.govub.edu this compound serves as a prominent ketose donor in this reaction. wikipedia.orgwikidoc.org For example, transketolase can transfer a two-carbon fragment from this compound to the aldose D-ribose-5-phosphate. wikipedia.orgwikidoc.org This reaction yields the three-carbon aldose, glyceraldehyde-3-phosphate, and the seven-carbon ketose, sedoheptulose-7-phosphate. ebi.ac.ukreactome.org In another key reaction, transketolase transfers a two-carbon unit from this compound to D-erythrose-4-phosphate, producing fructose-6-phosphate and glyceraldehyde-3-phosphate. wikipedia.orgwikidoc.org These reactions are crucial for rearranging carbon skeletons of sugars. nih.gov
| Transketolase Reaction Example | Ketose Donor | Aldose Acceptor | Products |
| Reaction 1 | This compound | D-Ribose 5-phosphate | Glyceraldehyde 3-phosphate, Sedoheptulose (B1238255) 7-phosphate reactome.orgreactome.org |
| Reaction 2 | This compound | D-Erythrose 4-phosphate | Glyceraldehyde 3-phosphate, Fructose (B13574) 6-phosphate wikipedia.orgwikidoc.org |
Role in Interconverting Sugar Phosphates within PPP and Glycolysis
Through its carbon-shuffling reactions, transketolase, along with transaldolase, creates a critical link between the pentose phosphate pathway and glycolysis. nih.govebi.ac.ukvaia.com By converting five-carbon sugars into three-, six-, and seven-carbon sugar phosphates, the enzyme allows for metabolic flexibility. libretexts.orgcreative-proteomics.comnih.gov This interconversion enables the cell to direct metabolic flux based on its immediate needs. vaia.comcreative-proteomics.com For example, if a cell requires NADPH for biosynthetic processes, the PPP can generate it, and the resulting pentose phosphates can be converted by transketolase back into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.govwikidoc.org Conversely, if the cell needs to synthesize nucleotides, these glycolytic intermediates can be channeled through the reverse reactions of the non-oxidative PPP to produce a surplus of ribose-5-phosphate (B1218738). ub.educreative-proteomics.com This reversible connection ensures a balance between biosynthetic precursor supply and energy metabolism. vaia.com
Thiamine (B1217682) Diphosphate (ThDP) Dependence and Reaction Mechanisms
The catalytic activity of transketolase is entirely dependent on the cofactor thiamine diphosphate (ThDP), a derivative of vitamin B1, and a divalent cation like Ca²⁺ or Mg²⁺. ebi.ac.uknih.govwikipedia.org The reaction mechanism is initiated by the deprotonation of the C2 carbon of the ThDP's thiazolium ring, forming a reactive carbanion, or ylide. wikipedia.orgwikidoc.orgwikipedia.org
The mechanism proceeds in several steps:
The ThDP carbanion performs a nucleophilic attack on the carbonyl carbon of the ketose donor, this compound. ebi.ac.ukwikipedia.org
This leads to the cleavage of the carbon-carbon bond between C2 and C3 of the ketose, releasing the first product, an aldose (e.g., glyceraldehyde-3-phosphate). wikipedia.orgwikidoc.org A two-carbon fragment remains covalently bound to the ThDP cofactor, forming a key resonance-stabilized intermediate called α,β-dihydroxyethyl-ThDP. wikipedia.orgcore.ac.uk
An aldose acceptor substrate (e.g., D-ribose-5-phosphate) enters the active site. wikipedia.org
The two-carbon fragment is transferred from the ThDP intermediate to the aldose acceptor, forming a new ketose product (e.g., sedoheptulose-7-phosphate). wikipedia.orgcore.ac.uk
The release of the final product regenerates the ThDP cofactor, preparing it for the next catalytic cycle. wikipedia.org
This intricate mechanism allows transketolase to perform its essential role in carbon metabolism. aklectures.com
Phosphoketolase (PKT)
Phosphoketolase (PKT) is a thiamine pyrophosphate (TPP)-dependent enzyme crucial in the carbohydrate metabolism of various microorganisms. researchgate.net This enzyme is a member of the lyase family, specifically the aldehyde-lyases, which are responsible for cleaving carbon-carbon bonds. wikipedia.org PKT is involved in several metabolic pathways, including the pentose phosphate pathway, methane (B114726) metabolism, and carbon fixation. wikipedia.org
A key reaction catalyzed by phosphoketolase is the irreversible phosphorolytic cleavage of this compound (D-X5P). osti.govqmul.ac.uk In this reaction, D-X5P and inorganic phosphate are converted into acetyl phosphate and D-glyceraldehyde 3-phosphate. qmul.ac.ukresearchgate.net This process is central to the phosphoketolase pathway, also known as the heterolactic pathway. microbenotes.comedscl.in
The reaction can be summarized as follows: this compound + phosphate → acetyl phosphate + D-glyceraldehyde 3-phosphate + H₂O qmul.ac.uk
This cleavage is a defining step in the metabolic route of certain bacteria. edscl.in The enzyme itself is a thiamine-diphosphate protein. qmul.ac.uk
The phosphoketolase pathway is a significant metabolic route in various bacteria, including heterofermentative and facultatively homofermentative lactic acid bacteria, as well as some yeasts and archaea. researchgate.netmicrobenotes.com It provides an alternative to the canonical pentose phosphate pathway (PPP) for sugar-phosphate metabolism. osti.gov
In heterolactic fermentation, employed by bacteria like Lactobacillus and Leuconostoc, the phosphoketolase pathway is the primary mechanism for metabolizing pentose sugars. edscl.in The glyceraldehyde-3-phosphate produced from the cleavage of this compound is further metabolized to lactic acid, while the acetyl phosphate is converted to ethanol (B145695) and carbon dioxide. edscl.in This results in a net gain of one ATP molecule per glucose molecule. edscl.in
The pathway's significance extends to its role in the gut microbiome. Some probiotic bacteria utilize the phosphoketolase pathway to metabolize dietary pentose sugars that are not efficiently used by other gut microbes. microbenotes.com This metabolic capability allows them to occupy specific ecological niches and contribute to gut health through the production of short-chain fatty acids like acetate. microbenotes.com
Furthermore, the phosphoketolase pathway has garnered interest in metabolic engineering. By bypassing the carbon-losing decarboxylation steps of other central metabolic pathways, it offers a more carbon-efficient route for the biosynthesis of acetyl-CoA, a key precursor for a wide range of bioproducts. osti.gov
Cleavage of this compound to Acetyl Phosphate and Glyceraldehyde 3-phosphate
Enzymes Involved in 1-Deoxy-D-Xylulose 5-phosphate (DXP) Synthesis (distinct but related compound)
1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key enzyme that catalyzes the first step of the methylerythritol phosphate (MEP) pathway, an essential route for isoprenoid biosynthesis in many bacteria, plants, and apicomplexan parasites. ebi.ac.uknih.govnih.gov Isoprenoids are a vast and diverse class of organic molecules with crucial biological functions. usf.edu The MEP pathway is also known as the non-mevalonate pathway. nih.govusf.edu
DXS is a thiamine diphosphate (TPP)-dependent enzyme that catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide. ebi.ac.uknih.govnih.gov This reaction is a TPP-dependent acyloin condensation. ebi.ac.uk
The catalytic mechanism involves several steps:
The TPP cofactor attacks the carbonyl of pyruvate. ebi.ac.uk
This leads to the formation of a covalently bound intermediate that, after decarboxylation, generates a TPP-enol intermediate. ebi.ac.uk
The resulting carbanion then attacks the carbonyl group of D-glyceraldehyde 3-phosphate. ebi.ac.uk
Finally, the product, 1-deoxy-D-xylulose 5-phosphate, is released. ebi.ac.uk
Kinetic studies of DXS from Deinococcus radiodurans and Escherichia coli have revealed a random sequential mechanism, where both substrates can bind to the enzyme independently and in any order. nih.govnih.gov This is a notable feature, as it differs from the classic ping-pong mechanism often observed in other TPP-dependent enzymes. pnas.org
Metabolic Control Analysis: Studies in Arabidopsis have shown that DXS has a high flux control coefficient, indicating it is the major controlling enzyme of the MEP pathway. oup.com
Gene Expression Studies: The expression of the dxs gene often increases in plant tissues with a high demand for isoprenoids, such as in ripening fruits and developing seedlings. oup.com
Overexpression Experiments: Overexpression of DXS in plants like spike lavender and Arabidopsis has been shown to increase the production of isoprenoid end products, including essential oils, chlorophylls, and carotenoids. oup.comnih.govnih.gov
The regulation of DXS activity is complex, occurring at transcriptional, post-transcriptional, and post-translational levels. nih.gov For instance, feedback regulation by the final products of the MEP pathway, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), has been reported. nih.gov These molecules can allosterically inhibit DXS activity by promoting its monomerization from its active dimeric form. nih.gov
1-Deoxy-D-Xylulose 5-phosphate Synthase (DXS)
Conformational Dynamics on Ligand Binding
The structure and function of transketolase are intrinsically linked to its conformational dynamics, particularly upon the binding of its cofactor and substrates. The enzyme is a homodimer, and its active sites are formed at the interface of the two identical monomers. nih.govnih.gov The binding of ThDP and the required divalent cation to the apotransketolase (the protein without its cofactor) is a critical first step that induces a significant conformational change, leading to the formation of the catalytically competent holoenzyme. nih.govnih.gov
Upon binding of the donor substrate, such as this compound, further conformational adjustments occur. Molecular dynamics simulations of plasmodial transketolase have revealed that ligand binding leads to a stabilization of the enzyme's structure. nih.govresearchgate.net Specifically, the binding of ligands reduces the fluctuations of amino acid residues, particularly those surrounding the active site, creating a more ordered environment for catalysis to proceed efficiently. nih.gov
Insights from the related ThDP-dependent enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) provide a model for these dynamics. DXPS exhibits distinct "open" and "closed" conformations of loops that gate the active site. pnas.org In the absence of ligands, these loops are dynamic. The binding of the first substrate analog favors a closed conformation, which is thought to be critical for stabilizing reaction intermediates. pnas.org Subsequent binding of the second substrate or release of the product induces a switch to an open conformation, facilitating substrate entry and product exit. pnas.org This dynamic interplay of conformational states, driven by ligand binding, is a fundamental aspect of the catalytic mechanism of ThDP-dependent enzymes, including transketolase, ensuring the ordered progression of the reaction.
| Enzyme State | Bound Ligand(s) | Resulting Conformation | Functional Implication |
| Apotransketolase | None | Inactive | Awaiting cofactor binding |
| Holotransketolase | ThDP, Divalent Cation | Active, primed conformation | Ready for substrate binding |
| Enzyme-Substrate Complex | ThDP, Cation, Donor Substrate (e.g., Xu5P) | Stabilized, reduced active site fluctuation | Facilitates efficient catalysis |
| Enzyme-Intermediate Complex | DHEThDP Intermediate | Closed conformation (inferred from DXPS) | Protects and stabilizes the reactive intermediate |
| Enzyme-Product Complex | ThDP, Cation, Product | Open conformation (inferred from DXPS) | Allows for product release and regeneration of the active site |
Regulatory Functions of D Xylulose 5 Phosphate in Cellular Processes
Role in Gene Expression Regulation via Transcription Factors
Beyond its acute effects on enzyme activity, Xu5P also plays a crucial role in the long-term adaptation to high carbohydrate intake by regulating gene expression. nih.govwikipedia.org This is primarily achieved through the activation of specific transcription factors that control the synthesis of enzymes involved in glycolysis and lipogenesis. nih.govsigmaaldrich.com
D-Xylulose 5-phosphate is a key activator of the Carbohydrate Response Element Binding Protein (ChREBP), a master transcription factor that regulates the expression of genes involved in converting carbohydrates to fat. nih.govnih.govfrontiersin.org ChREBP's activity is modulated by its phosphorylation state. nih.govresearchgate.net
The Xu5P-activated PP2A plays a critical role in this process by dephosphorylating ChREBP at multiple sites. nih.govnih.gov In the cytosol, PP2A dephosphorylates serine 196 (Ser-196), which is located near the nuclear localization signal. nih.govresearchgate.net This dephosphorylation allows ChREBP to translocate from the cytoplasm into the nucleus. nih.govbio-rad.com Once in the nucleus, a nuclear form of PP2A, also activated by Xu5P, dephosphorylates other sites, such as threonine 666 (Thr-666), which is within the DNA-binding domain. nih.govresearchgate.net This second dephosphorylation step enhances the ability of ChREBP to bind to Carbohydrate Response Elements (ChoREs) in the promoter regions of its target genes. nih.govresearchgate.net
Activated ChREBP then stimulates the transcription of genes encoding key enzymes for both glycolysis (like L-type pyruvate (B1213749) kinase) and de novo lipogenesis (such as ATP citrate (B86180) lyase, acetyl-CoA carboxylase, and fatty acid synthase). nih.govmdpi.com This demonstrates how Xu5P acts as a signaling molecule to ensure that when carbohydrate is abundant, the cell not only increases its capacity to break down glucose but also to convert the excess into stored fat. nih.govsigmaaldrich.com
Table 2: this compound-Mediated Activation of ChREBP
| Step | Location | Key Molecular Event | Consequence |
|---|---|---|---|
| 1. PP2A Activation | Cytosol & Nucleus | Xu5P binds to and activates specific PP2A isoforms. nih.govnih.gov | PP2A becomes catalytically active to dephosphorylate target proteins. nih.gov |
| 2. ChREBP Dephosphorylation (Nuclear Entry) | Cytosol | PP2A dephosphorylates ChREBP at Ser-196. nih.govresearchgate.net | Promotes translocation of ChREBP into the nucleus. nih.govbio-rad.com |
| 3. ChREBP Dephosphorylation (DNA Binding) | Nucleus | Nuclear PP2A dephosphorylates ChREBP at Thr-666. nih.govresearchgate.net | Increases ChREBP's DNA binding activity. nih.govresearchgate.net |
| 4. Gene Transcription | Nucleus | ChREBP binds to ChoREs of target genes. frontiersin.org | Upregulation of glycolytic and lipogenic enzyme expression. nih.govmdpi.com |
Activation of Carbohydrate Response Element Binding Protein (ChREBP)
Modulation of ChREBP Nucleocytoplasmic Translocation
Under conditions of high glucose, this compound facilitates the movement of ChREBP from the cytoplasm into the nucleus, a critical step for its transcriptional activity. bio-rad.comportlandpress.com This translocation is a key regulatory point, ensuring that ChREBP is active only when there is an abundance of carbohydrates. The process is initiated by the dephosphorylation of ChREBP, which allows it to bind to importin α and importin β for nuclear import. portlandpress.com Conversely, under low glucose conditions, phosphorylated ChREBP is retained in the cytoplasm through its interaction with 14-3-3 proteins, preventing the transcription of its target genes. portlandpress.com Studies have shown that polyunsaturated fatty acids can inhibit ChREBP translocation, in part by reducing the concentration of this compound. nih.gov
Dephosphorylation of ChREBP by Xylulose 5-phosphate-activated PP2A
A key mechanism by which this compound promotes ChREBP activation is through its allosteric activation of Protein Phosphatase 2A (PP2A). bio-rad.comdiabetesjournals.orgnih.govfrontiersin.org Specifically, Xu5P activates a particular isoform of PP2A. nih.govnih.gov This activated PP2A then dephosphorylates ChREBP at specific serine and threonine residues. diabetesjournals.orgnih.gov
Key phosphorylation sites on ChREBP that are targeted by PP2A include Ser196 and Thr666. diabetesjournals.orgnih.gov Dephosphorylation of Ser196, located near the nuclear localization signal, is crucial for allowing ChREBP to enter the nucleus. bio-rad.comnih.gov Once inside the nucleus, further dephosphorylation, including at Thr666 within the DNA-binding domain, permits ChREBP to bind to Carbohydrate Response Elements (ChoREs) in the promoter regions of its target genes. bio-rad.com The activation of PP2A by Xu5P effectively counteracts the inhibitory phosphorylation of ChREBP by kinases such as Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK). bio-rad.comfrontiersin.org
Impact on Expression of Lipogenic and Glycolytic Genes
By promoting the nuclear translocation and DNA binding of ChREBP, this compound plays a pivotal role in upregulating the expression of genes involved in fatty acid and triglyceride synthesis (lipogenesis) and glucose breakdown (glycolysis). frontiersin.orgnih.govpnas.org ChREBP target genes include key enzymes in these pathways. frontiersin.org
Table 1: Examples of Genes Regulated by ChREBP
| Pathway | Gene | Enzyme |
| Glycolysis | Pklr | L-type pyruvate kinase (L-PK) |
| Lipogenesis | Acly | ATP citrate lyase |
| Acc1 | Acetyl-CoA carboxylase 1 | |
| Fasn | Fatty acid synthase | |
| Scd1 | Stearoyl-CoA desaturase 1 | |
| Elovl6 | ELOVL fatty acid elongase 6 |
The coordinated induction of these genes by ChREBP ensures that excess carbohydrates are efficiently converted into fatty acids for storage. nih.govpnas.org
Interplay with Glucose-6-phosphate and Fructose (B13574) 2,6-bisphosphate in ChREBP Activation
While this compound is a significant activator of ChREBP, its function is part of a more complex regulatory network involving other glucose metabolites. Glucose-6-phosphate (G6P) and fructose 2,6-bisphosphate (F2,6BP) are also key players in the activation of ChREBP. nih.govmdpi.combmbreports.org
Some studies suggest that G6P may be more directly involved in promoting the translocation of ChREBP to the nucleus, possibly by binding to it and inducing a conformational change. frontiersin.orgresearchgate.netresearchgate.net Fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 in glycolysis, has also been shown to be essential for the glucose-induced recruitment of ChREBP to the promoters of its target genes. bmbreports.orgfrontiersin.org The activation of the phosphatase that produces F2,6BP is itself stimulated by Xu5P, creating an interconnected signaling cascade. nih.govpnas.orgfrontiersin.org Therefore, the full activation of ChREBP in response to high glucose likely results from the synergistic actions of this compound, glucose-6-phosphate, and fructose 2,6-bisphosphate. nih.govmdpi.comfrontiersin.org
Contribution to Redox Homeostasis
Beyond its role in gene regulation, this compound, as an integral component of the pentose (B10789219) phosphate (B84403) pathway, indirectly contributes to the maintenance of cellular redox balance.
Indirect Influence on NADPH/NADP+ Ratios via PPP Flux
This compound is a product of the non-oxidative branch of the pentose phosphate pathway (PPP). nih.gov The PPP is a major source of cellular NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), which is generated in the oxidative branch. wikipedia.org The flux of metabolites through the PPP is tightly regulated, in part by the ratio of NADP+ to NADPH. nih.govmuni.cz When the demand for NADPH is high, the oxidative branch of the PPP is stimulated. The intermediates of the non-oxidative branch, including this compound, can be converted back to glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, or used for nucleotide synthesis. nih.govlibretexts.org This flexibility allows the cell to adjust the output of the PPP to meet its metabolic needs, including the production of NADPH for reductive biosynthesis and antioxidant defense. wikipedia.orgtaylorandfrancis.com
Implications for Cellular Antioxidant Defense
The NADPH produced via the PPP is critical for maintaining a reduced intracellular environment and protecting the cell from oxidative damage. nih.govresearchgate.net NADPH is the primary reductant for the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) by the enzyme glutathione reductase. nih.gov GSH is a major cellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidases. By being part of the pathway that generates NADPH, this compound indirectly supports the cellular antioxidant defense system. nih.govresearchgate.net
D Xylulose 5 Phosphate in Specific Biological Systems
Microbial Metabolism and Biotechnology
Pathways for Pentose (B10789219) Sugar Utilization (Xylose and Arabinose)
Microorganisms have evolved distinct pathways to metabolize pentose sugars like D-xylose and L-arabinose, which are major components of lignocellulosic biomass. mdpi.comsemanticscholar.org The central goal of these pathways is to convert these five-carbon sugars into D-xylulose 5-phosphate, a key intermediate that enters the pentose phosphate (B84403) pathway (PPP) for further metabolism. mdpi.complos.org
Bacterial Pathways:
In bacteria, the utilization of D-xylose and L-arabinose typically involves isomerase enzymes. researchgate.nettaylorandfrancis.com
D-xylose metabolism: D-xylose is directly converted to D-xylulose by the enzyme xylose isomerase (encoded by the xylA gene). taylorandfrancis.comfrontiersin.org D-xylulose is then phosphorylated to this compound by xylulokinase (encoded by the xylB gene). frontiersin.org This two-step pathway is relatively efficient as it does not involve redox cofactors. taylorandfrancis.com
L-arabinose metabolism: The bacterial pathway for L-arabinose is also a three-step process. jmb.or.kr L-arabinose is first isomerized to L-ribulose by L-arabinose isomerase . L-ribulose is then phosphorylated to L-ribulose 5-phosphate by L-ribulokinase . Finally, L-ribulose-5-phosphate-4-epimerase converts L-ribulose 5-phosphate to this compound. jmb.or.krtandfonline.com This pathway is redox-neutral. tandfonline.com
Fungal Pathways:
Fungi, including many yeast species, utilize a more complex oxidoreductive pathway for pentose sugar metabolism. researchgate.netoup.com
D-xylose metabolism: D-xylose is first reduced to xylitol (B92547) by xylose reductase (XR) , a reaction that often prefers NADPH. nih.gov Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) , which typically uses NAD+. nih.gov Finally, xylulokinase phosphorylates D-xylulose to this compound. semanticscholar.orgtaylorandfrancis.com
L-arabinose metabolism: The fungal L-arabinose pathway is a five-step process that converts L-arabinose to this compound. oup.com The intermediates in this pathway are L-arabinitol, L-xylulose, and xylitol. oup.com This pathway involves a series of reduction and oxidation reactions. tandfonline.comoup.com A key issue in this pathway is the different cofactor preferences of the enzymes, which can lead to redox imbalances within the cell. tandfonline.com
Once produced, this compound enters the central carbon metabolism, primarily through the non-oxidative pentose phosphate pathway. semanticscholar.orgtandfonline.com In some bacteria, an alternative route exists where phosphoketolase cleaves this compound into acetyl-phosphate and glyceraldehyde-3-phosphate. mdpi.com
Interactive Data Table: Key Enzymes in Microbial Pentose Sugar Utilization
| Enzyme | Abbreviation | Substrate | Product | Organism Type | Pathway |
| Xylose Isomerase | XI | D-xylose | D-xylulose | Bacteria, some anaerobic fungi | Xylose Utilization |
| Xylulokinase | XK | D-xylulose | This compound | Bacteria, Fungi | Xylose Utilization |
| L-arabinose Isomerase | AraA | L-arabinose | L-ribulose | Bacteria | Arabinose Utilization |
| L-ribulokinase | AraB | L-ribulose | L-ribulose 5-phosphate | Bacteria | Arabinose Utilization |
| L-ribulose-5-phosphate-4-epimerase | AraD | L-ribulose 5-phosphate | This compound | Bacteria | Arabinose Utilization |
| Xylose Reductase | XR | D-xylose | Xylitol | Fungi | Xylose Utilization |
| Xylitol Dehydrogenase | XDH | Xylitol | D-xylulose | Fungi | Xylose Utilization |
| L-arabinitol 4-dehydrogenase | LAD | L-arabinitol | L-xylulose | Fungi | Arabinose Utilization |
| L-xylulose reductase | LXR | L-xylulose | Xylitol | Fungi | Arabinose Utilization |
Genetic Manipulation of Associated Enzymes (e.g., Xylose Isomerase, Xylulokinase)
The genetic manipulation of enzymes involved in pentose metabolism is a cornerstone of enhancing this compound production.
Xylose Isomerase (XI):
The expression of a functional xylose isomerase is critical for engineering non-xylose-utilizing yeasts like S. cerevisiae. nih.gov Early attempts to express bacterial XI genes in yeast were often unsuccessful. nih.gov However, the discovery of XI genes in anaerobic fungi, such as Piromyces sp., provided a breakthrough. nih.govnih.gov
Codon optimization of the XI gene for the host organism has been shown to improve its expression and activity. nih.gov
In organisms like Zymomonas mobilis, introducing a chimeric xylose isomerase gene with a strong promoter, such as a mutant promoter of the glyceraldehyde-3-phosphate dehydrogenase gene, has led to increased expression and improved xylose utilization. labpartnering.org
Xylulokinase (XK):
Xylulokinase, which phosphorylates xylulose to this compound, is often a rate-limiting step in xylose fermentation. nih.gov The native xylulokinase in S. cerevisiae (encoded by the XKS1 gene) has low activity. nih.gov
Overexpression of the endogenous XKS1 gene, or heterologous expression of xylulokinase genes, is a common and effective strategy to significantly improve xylose fermentation rates. nih.govnih.gov However, studies have shown that a moderate level of xylulokinase activity is optimal for both growth and ethanol (B145695) production from xylose. nih.gov
Interactive Data Table: Genetic Engineering Strategies for Enhanced this compound Production
| Strategy | Target Enzyme/Pathway | Genetic Modification | Organism Example | Outcome |
| Introduction of Xylose Utilization Pathway | Xylose Isomerase, Xylulokinase | Heterologous expression of xylA and xylB genes | Zymomonas mobilis, Saccharomyces cerevisiae | Enables xylose consumption and conversion to this compound. labpartnering.orgnih.gov |
| Enhanced Xylose Isomerase Expression | Xylose Isomerase | Use of strong, constitutive promoters; codon optimization | Saccharomyces cerevisiae, Zymomonas mobilis | Increased rate of xylose to xylulose conversion. nih.govlabpartnering.org |
| Optimized Xylulokinase Activity | Xylulokinase | Overexpression of endogenous or heterologous xylulokinase genes | Saccharomyces cerevisiae | Improved xylose fermentation rates by preventing xylulose accumulation. nih.govnih.gov |
| Pathway Bypass | Pentose Phosphate Pathway | Introduction of a synthetic pathway converting D-xylulose to glycolaldehyde (B1209225) and DHAP | Saccharomyces cerevisiae | Alternative route for xylose metabolism, potentially avoiding PPP bottlenecks. plos.org |
| Novel DXP Synthesis Route | RibB enzyme | Engineering RibB to synthesize DXP from ribulose 5-phosphate | Escherichia coli | More carbon-efficient pathway to DXP, bypassing Dxs regulation. asm.org |
Role in Bioethanol Production from Lignocellulosic Biomass
The production of bioethanol from lignocellulosic biomass, a so-called second-generation biofuel, is a key area of biotechnology research. cranfield.ac.uk Lignocellulosic biomass is an abundant and low-cost feedstock, but its complex structure, composed of cellulose, hemicellulose, and lignin, presents challenges for conversion. cranfield.ac.uk
Hemicellulose is rich in pentose sugars, particularly D-xylose. mdpi.comsemanticscholar.org Therefore, the efficient fermentation of xylose is crucial for the economic viability of lignocellulosic bioethanol production. semanticscholar.orgnih.gov Wild-type Saccharomyces cerevisiae, the workhorse of industrial ethanol production, cannot naturally ferment xylose. semanticscholar.orgresearchgate.net
The metabolic engineering of S. cerevisiae and other microorganisms to utilize xylose is a major focus. researchgate.net This involves introducing the pathways described above to convert xylose into this compound, which can then be channeled into the glycolytic pathway to produce ethanol. semanticscholar.org
Both the xylose reductase/xylitol dehydrogenase (XR/XDH) pathway and the xylose isomerase (XI) pathway have been successfully expressed in S. cerevisiae. nih.gov Strains engineered with the XR/XDH pathway have shown higher ethanol productivity, while those with the XI pathway tend to have a higher ethanol yield due to reduced formation of the byproduct xylitol. nih.gov The higher specific activity of XR compared to XI can lead to a faster consumption of xylose and thus higher ethanol production rates, despite the loss of some carbon to xylitol. nih.gov
Plant Metabolism and Biosynthesis
Role of this compound (via DXP) in Isoprenoid Biosynthesis (MEP Pathway)
In plants, this compound plays a crucial, albeit indirect, role in the biosynthesis of a vast array of essential compounds known as isoprenoids. This occurs through the methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. nih.gov
The MEP pathway is one of two independent routes for synthesizing the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). oup.com The other is the mevalonate (B85504) (MVA) pathway, which operates in the cytosol. nih.gov The MEP pathway is responsible for the production of essential isoprenoids such as carotenoids, chlorophylls, tocopherols, and certain hormones. nih.gov
The first and often rate-limiting step of the MEP pathway is the synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govoup.com It is important to distinguish This compound (Xu5P), an intermediate of the pentose phosphate pathway, from 1-deoxy-D-xylulose 5-phosphate (DXP), the first committed intermediate of the MEP pathway.
DXP is synthesized by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) , which catalyzes the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. oup.comechelon-inc.commdpi.com DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . mdpi.com The pathway continues through several more enzymatic steps to ultimately produce IPP and DMAPP. mdpi.comresearchgate.net
While this compound is not a direct precursor in the MEP pathway, the pathway's substrates, pyruvate and glyceraldehyde 3-phosphate, are closely linked to the pentose phosphate pathway and glycolysis, where this compound is a key intermediate. The regulation of carbon flux between these central metabolic pathways and the MEP pathway is complex and crucial for plant growth and development. The DXS enzyme is a major control point in regulating the flow of carbon into the MEP pathway. nih.gov
Interactive Data Table: The Initial Steps of the MEP Pathway
| Step | Enzyme | Abbreviation | Substrates | Product |
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
Precursor for Terpenoids, Carotenoids, and Chlorophylls
In higher plants, the synthesis of isoprenoid precursors occurs via two independent pathways: the cytosolic mevalonate (MVA) pathway and the plastid-localized non-mevalonate (MEP) pathway. ias.ac.inpnas.org The MEP pathway, initiated by the formation of DXP, is responsible for producing the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgmdpi.com These molecules are the universal precursors for a wide range of plastidial isoprenoids. ias.ac.insemanticscholar.org
The MEP pathway supplies the necessary precursors for the synthesis of:
Terpenoids : This is the largest class of plant natural products, including hemiterpenes, monoterpenes, and diterpenes. ias.ac.inpnas.org Overexpression of the DXS gene has been shown to increase the production of terpenoids in host plants. mdpi.com
Carotenoids : These tetraterpene pigments are essential for photosynthesis and photoprotection. ias.ac.inmdpi.com Studies in various plants, including tomato, have shown that DXS gene expression is activated when an increased supply of precursors is needed for carotenoid biosynthesis, such as during fruit ripening. semanticscholar.org
Chlorophylls : The phytol (B49457) side chain of chlorophyll (B73375), which anchors the molecule in the thylakoid membrane, is a diterpene derivative synthesized via the MEP pathway. ias.ac.inmdpi.com
The central role of the MEP pathway in generating these essential compounds underscores the importance of this compound as the entry point metabolite for their biosynthesis.
| Compound Class | Precursor(s) from MEP Pathway | Biological Function |
| Monoterpenes (C10) | Geranyl diphosphate (GPP) | Plant defense, floral scent, essential oils |
| Diterpenes (C20) | Geranylgeranyl diphosphate (GGPP) | Gibberellins (B7789140) (hormones), phytol tail of chlorophyll |
| Tetraterpenes (C40) | Geranylgeranyl diphosphate (GGPP) | Carotenoids (e.g., β-carotene), photosynthetic pigments |
| Plastoquinone | Solanesyl diphosphate | Electron carrier in photosynthesis |
Regulatory Aspects of DXS Gene Expression in Plants
The synthesis of this compound is tightly regulated, primarily at the level of the DXS gene. mdpi.comsemanticscholar.org Since DXS catalyzes the rate-limiting step of the MEP pathway, its activity significantly influences the metabolic flux towards isoprenoid production. mdpi.comresearchgate.net Plants typically possess small families of DXS genes, which are categorized into distinct classes based on sequence homology and function. semanticscholar.orgmdpi.com
Class 1 DXS : These genes are often considered "housekeeping" genes, playing a fundamental role in providing precursors for essential processes like photosynthesis and growth. semanticscholar.orgmdpi.com
Class 2 DXS : The expression of these genes is typically induced by specific developmental cues or environmental stresses. They are involved in synthesizing specialized isoprenoids for defense responses and signaling. semanticscholar.orgmdpi.com
Class 3 DXS : This class is phylogenetically distinct and its functions may be unrelated to isoprenoid biosynthesis, possibly involving roles in postembryonic development. semanticscholar.orgmdpi.com
The expression of DXS genes is regulated by a variety of internal and external signals. It is often tissue-specific and changes throughout plant development. mdpi.comoup.com For instance, DXS expression is upregulated in tissues with high demand for isoprenoids, such as ripening fruits and photosynthetic leaves. semanticscholar.orgoup.com Furthermore, DXS gene promoters contain cis-acting elements that respond to light, pathogens, and phytohormones like abscisic acid (ABA), jasmonate (JA), and gibberellin (GA). mdpi.commaxapress.commdpi.com This complex regulatory network allows plants to fine-tune the production of DXP and its downstream products in response to specific physiological needs. oup.commdpi.com
| DXS Gene Class | General Function | Typical Expression Pattern |
| Class 1 | Housekeeping roles, primary metabolism (photosynthesis, growth) | Constitutive expression in photosynthetic tissues |
| Class 2 | Synthesis of specialized isoprenoids | Inducible by stress, hormones, and developmental signals |
| Class 3 | Potentially unrelated to isoprenoid synthesis | Development-specific roles |
Connection to Plant Stress Response and Growth
The MEP pathway, and specifically the synthesis of this compound, is intrinsically linked to plant growth and adaptation to environmental stress. maxapress.comfrontiersin.org This connection is largely mediated by the production of key phytohormones that are derived from isoprenoid precursors, namely abscisic acid (ABA) and gibberellins (GAs). maxapress.comresearchgate.net
Abscisic Acid (ABA) : A crucial hormone for mediating responses to abiotic stresses, particularly drought. frontiersin.orgresearchgate.net
Gibberellins (GAs) : A class of hormones that regulate various aspects of plant development, including stem elongation, seed germination, and flowering. maxapress.com
Since both ABA and GAs originate from precursors synthesized in the plastid via the MEP pathway, the regulation of DXS activity can create a trade-off between growth and stress tolerance. frontiersin.orgresearchgate.net For example, under drought conditions, an increase in ABA synthesis is required for stomatal closure and water conservation, which may come at the expense of growth-promoting GAs. frontiersin.org
Research has demonstrated that manipulating DXS gene expression directly impacts plant phenotype. Underexpression of a PpDXS1 gene in Kentucky bluegrass resulted in reduced plant height, lower levels of endogenous GAs and indole (B1671886) acetic acid (IAA), and an accumulation of ABA. maxapress.com Conversely, overexpression of DXS genes can, in some cases, enhance the accumulation of certain isoprenoids, indirectly improving plant resilience. mdpi.com These findings highlight that this compound synthesis is a critical regulatory node that helps balance the allocation of resources between growth and defense. frontiersin.orgresearchgate.net
| Organism | Gene Manipulation | Observed Effect on Growth | Observed Effect on Stress/Hormones |
| Kentucky bluegrass (Poa pratensis) | Underexpression of PpDXS1 | Decreased plant height maxapress.com | Decreased gibberellin (GA) and indole acetic acid (IAA); increased abscisic acid (ABA) maxapress.com |
| Cassia tora | Overexpression of CtDXS1 | Retarded growth researchgate.net | Enhanced drought tolerance researchgate.net |
| Arabidopsis thaliana | Overexpression of DXS | - | Increased chlorophyll and carotenoid content mdpi.com |
Involvement in Thiamine (B1217682) (Vitamin B1) and Pyridoxal (B1214274) (Vitamin B6) Synthesis
Beyond its role in the vast isoprenoid network, this compound is a critical branch-point metabolite, also serving as a direct precursor for the de novo biosynthesis of thiamine (vitamin B1) and pyridoxal 5'-phosphate (PLP, the active form of vitamin B6). wikipedia.orgresearchgate.netpnas.org This dual function places the enzyme DXP synthase at the heart of bacterial and plant central metabolism. wikipedia.orgnih.gov
Thiamine (Vitamin B1) Synthesis : DXP is an essential building block for the thiazole (B1198619) moiety of thiamine. uniprot.orgpnas.org The enzyme DXP synthase is required for its formation. pnas.orgmdpi.com
Pyridoxal (Vitamin B6) Synthesis : In the DXP-dependent pathway for vitamin B6 synthesis, found in many bacteria like E. coli, DXP condenses with 4-(phosphohydroxy)-L-threonine. portlandpress.comnih.govresearchgate.net This reaction, catalyzed by the enzymes PdxA and PdxJ, ultimately yields pyridoxine (B80251) 5'-phosphate (PNP), a direct precursor to the active coenzyme PLP. portlandpress.comnih.gov
The role of DXP as a common precursor for these three essential biosynthetic pathways—isoprenoids, thiamine, and pyridoxal—highlights its metabolic significance. researchgate.netpnas.org The regulation of DXP synthase activity is therefore crucial for controlling the metabolic flux into these distinct but equally vital pathways. researchgate.netnih.gov
Advanced Methodologies for Studying D Xylulose 5 Phosphate
Spectrophotometric Enzyme-Coupled Assays
Spectrophotometric enzyme-coupled assays are a fundamental technique for determining the activity of enzymes that produce or consume D-Xylulose 5-phosphate. These assays link the reaction of interest to a subsequent enzymatic reaction that produces a change in absorbance, most commonly through the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH).
A prominent example is the assay used to measure the activity of D-ribulose 5-phosphate 3-epimerase (RPE), which catalyzes the conversion of D-ribulose 5-phosphate to this compound. nih.gov The formation of this compound is monitored by coupling its subsequent reactions with other enzymes. In a typical setup, transketolase converts the newly formed this compound and a co-substrate into glyceraldehyde 3-phosphate and another sugar phosphate (B84403). The glyceraldehyde 3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, glycerol-3-phosphate dehydrogenase oxidizes NADH to NAD+ as it reduces dihydroxyacetone phosphate to glycerol (B35011) phosphate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the rate of this compound production. nih.gov
Similarly, the activity of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) can be measured using a continuous spectrophotometric enzyme-coupled assay. In this case, the activity of DXS is coupled to 1-deoxy-D-xylulose-5-phosphate reductoisomerase (IspC), and the consumption of NADPH is monitored at 340 nm. scispace.comresearchgate.net
Table 1: Components of a Spectrophotometric Enzyme-Coupled Assay for D-ribulose 5-phosphate 3-epimerase
| Component | Role |
| D-ribulose 5-phosphate | Substrate for RPE |
| Transketolase | Converts this compound |
| Triosephosphate isomerase | Isomerizes glyceraldehyde 3-phosphate |
| Glycerol-3-phosphate dehydrogenase | Reduces dihydroxyacetone phosphate and oxidizes NADH |
| NADH | Reporter molecule, absorbance measured at 340 nm |
| RPE (enzyme sample) | The enzyme being assayed |
Isotopic Labeling Studies for Metabolic Flux Analysis
Isotopic labeling studies, particularly 13C-Metabolic Flux Analysis (13C-MFA), are powerful for quantifying the rates (fluxes) of metabolic pathways, including the pentose (B10789219) phosphate pathway where this compound is a key intermediate. creative-proteomics.comsci-hub.se This technique involves introducing a substrate labeled with a stable isotope, such as 13C-glucose, into a biological system. nih.gov As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including this compound and its products.
By analyzing the mass distribution of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can trace the path of the labeled carbons through the metabolic network. sci-hub.senih.gov Mathematical models are then used to calculate the flux through various pathways, providing a quantitative understanding of cellular metabolism under different conditions. creative-proteomics.comnih.gov For instance, 13C-MFA can distinguish the flux through the oxidative and non-oxidative branches of the pentose phosphate pathway, the latter of which directly involves the interconversion of this compound. mdpi.com
Metabolomics Approaches for this compound Quantification and Profiling
Metabolomics enables the comprehensive analysis of all metabolites, including this compound, within a biological sample. Mass spectrometry-based techniques, such as GC-MS and LC-MS, are central to these approaches due to their high sensitivity and specificity. sciex.com
For accurate quantification of this compound, isotope dilution mass spectrometry is a preferred method. This involves adding a known amount of an isotopically labeled version of this compound (e.g., U-13C labeled) as an internal standard to the sample. sciex.com By comparing the signal of the naturally occurring metabolite to the labeled standard, precise and absolute quantification can be achieved. These quantitative metabolomics approaches have been instrumental in identifying metabolic bottlenecks in engineered pathways, such as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, by measuring the intracellular accumulation of intermediates like DXP. researchgate.net
Recombinant Enzyme Production and Characterization
To study the enzymes involved in this compound metabolism in detail, they are often produced in large quantities using recombinant DNA technology. Genes encoding enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS) or 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are cloned into expression vectors and introduced into a host organism, typically Escherichia coli. asm.orgmdpi.com
The host cells are then cultured, and gene expression is induced to produce the recombinant protein. The protein is subsequently purified to homogeneity using various chromatography techniques. asm.orgbiorxiv.org The purified enzyme can then be characterized to determine its kinetic parameters (e.g., K_m and V_max), optimal pH and temperature, and substrate specificity. For example, recombinant DXP synthase from Streptomyces sp. strain CL190 was purified and found to have K_m values of 65 µM for pyruvate (B1213749) and 120 µM for D-glyceraldehyde 3-phosphate. asm.org
Table 2: Example of Recombinant Enzyme Characterization: DXP Synthase from Streptomyces sp. CL190
| Parameter | Value | Reference |
| Molecular Mass (SDS-PAGE) | 70 kDa | asm.org |
| Molecular Mass (Gel Filtration) | 130 kDa (suggests a dimer) | asm.org |
| pH Optimum | 9.0 | asm.org |
| V_max | 370 U/mg | asm.org |
| K_m (pyruvate) | 65 µM | asm.org |
| K_m (D-glyceraldehyde 3-phosphate) | 120 µM | asm.org |
In Vitro Synthetic Enzymatic Biosystems for this compound Synthesis
In vitro synthetic enzymatic biosystems offer a powerful approach for the production of this compound and other valuable sugar phosphates. These systems utilize a cascade of purified enzymes in a one-pot reaction to convert a simple, inexpensive substrate into a high-value product. d-nb.info
A notable example is the synthesis of this compound from D-xylose and polyphosphate. nih.gov This system employs a two-enzyme cascade. First, xylose isomerase converts D-xylose to D-xylulose. Subsequently, a promiscuous xylulokinase from the hyperthermophilic bacterium Thermotoga maritima phosphorylates D-xylulose to this compound, utilizing polyphosphate as the phosphoryl donor. This two-enzyme system was optimized and shown to produce 32 mM this compound from 50 mM D-xylose. nih.gov Such cell-free systems provide several advantages over microbial fermentation, including higher product yields and easier process control. d-nb.info
Structural Biology Techniques (e.g., X-ray Crystallography, H/D Exchange MS) for Associated Enzymes
Understanding the three-dimensional structure of enzymes that bind this compound is crucial for elucidating their catalytic mechanisms and substrate specificity. X-ray crystallography is a primary tool for this purpose.
High-resolution crystal structures of transketolase, a key enzyme in the pentose phosphate pathway, have been solved in a covalent complex with its donor ketose substrate, this compound. nih.govpdbj.org These structures, determined at resolutions as high as 0.97 Å, have revealed significant strain in the tetrahedral cofactor-substrate adduct, providing insights into how the enzyme enhances reactivity. pdbj.org Similarly, the crystal structure of xylulose 5-phosphate phosphoketolase from Lactococcus lactis has been reported, offering clues into the structural determinants of its substrate specificity. nih.gov
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful structural biology technique that provides information on the conformational dynamics of proteins in solution. nih.govpnas.org HDX-MS has been applied to study 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). These studies revealed that regions of the enzyme near the active site exhibit conformational flexibility, transitioning between open and closed states upon ligand binding. nih.govpnas.org This dynamic behavior is thought to be critical for the enzyme's catalytic mechanism. pnas.org
Future Research Directions and Unresolved Questions
Precise Mechanisms of D-Xylulose 5-phosphate Activation of Protein Phosphatases
A primary area of future research is the exact mechanism by which Xu5P activates protein phosphatases, particularly protein phosphatase 2A (PP2A). nih.govresearchgate.net While it is known that Xu5P binding to PP2A leads to the dephosphorylation and subsequent activation of key regulatory proteins, the precise conformational changes and allosteric sites involved are not fully elucidated. nih.gov It is understood that Xu5P acts as a signaling molecule that recruits and activates a specific protein serine/threonine phosphatase. nih.govunits.it This activation is crucial for both short-term glycolytic control and long-term regulation of lipogenic gene expression. nih.gov
In the context of lipogenesis, Xu5P-activated PP2A dephosphorylates the transcription factor Carbohydrate-responsive element-binding protein (ChREBP). researchgate.netnih.gov Specifically, cytosolic PP2A targets serine-196, while a nuclear PP2A dephosphorylates serine-568 and threonine-666. nih.govnih.gov However, the structural basis for this specific and localized dephosphorylation remains an open question. Future studies employing advanced techniques like cryo-electron microscopy and computational modeling could provide high-resolution structures of the Xu5P-PP2A-ChREBP complex. This would offer critical insights into the allosteric regulation and substrate specificity of this interaction. Furthermore, identifying whether other PP2A subunits or regulatory proteins are involved in mediating Xu5P's effects is an important avenue for investigation. nih.gov
Detailed Understanding of this compound Cross-Talk with Other Signaling Molecules
The interplay between Xu5P signaling and other major metabolic pathways is another critical area for future exploration. While the connection to glycolysis and lipogenesis via PP2A and ChREBP is well-documented, the extent of its cross-talk with other signaling networks, such as the AMP-activated protein kinase (AMPK) pathway, is less clear. units.it Given that AMPK acts as a key energy sensor and often has opposing effects to insulin (B600854) and glucose signaling, understanding its relationship with Xu5P is crucial for a complete picture of cellular metabolic regulation.
Future research should investigate potential direct or indirect interactions between Xu5P levels and AMPK activity. This could involve examining whether Xu5P or its downstream effectors can modulate AMPK phosphorylation or if AMPK can influence the pentose (B10789219) phosphate (B84403) pathway and thus alter Xu5P concentrations. Additionally, exploring the cross-talk between Xu5P and other nutrient-sensing pathways, such as the mTOR pathway, could reveal new layers of metabolic control. Elucidating these connections will be vital for understanding how cells integrate various nutritional cues to maintain homeostasis.
Development of Novel Tools for In Vivo this compound Sensing and Manipulation
A significant challenge in studying Xu5P has been the lack of robust tools for real-time monitoring and precise manipulation of its concentration within living cells. illinois.edu The development of genetically encoded biosensors for Xu5P would be a major technological advancement. illinois.edu These sensors, likely based on fluorescent proteins or transcription factors that respond to Xu5P binding, would allow researchers to visualize dynamic changes in Xu5P levels in different cellular compartments and in response to various stimuli. illinois.eduresearchgate.net
In addition to sensing, creating molecular tools to manipulate Xu5P levels would be invaluable. This could involve developing photo-activatable or chemically-inducible enzymes that specifically produce or degrade Xu5P, providing temporal and spatial control over its concentration. Such tools would enable researchers to directly test the causal role of Xu5P fluctuations in specific cellular processes, moving beyond correlational studies. These advancements would be instrumental in dissecting the complex signaling networks in which Xu5P participates.
Elucidating the Full Extent of this compound's Transcriptional and Epigenetic Regulatory Network
The influence of Xu5P on gene expression is primarily understood through its activation of the ChREBP transcription factor, which in turn regulates genes involved in glycolysis and lipogenesis. wikipedia.orgjst.go.jpspandidos-publications.com However, the full scope of Xu5P's impact on the transcriptome and epigenome remains to be uncovered. Future research should employ global approaches, such as RNA-sequencing and ChIP-sequencing, to identify all the genes and regulatory elements that are responsive to changes in Xu5P levels.
This research could reveal novel ChREBP target genes or even identify other transcription factors that are directly or indirectly regulated by Xu5P. Furthermore, the connection between Xu5P and epigenetic modifications is an emerging area of interest. nih.govnih.gov Metabolites can influence histone acetylation and methylation, thereby altering chromatin structure and gene accessibility. spandidos-publications.com Investigating whether Xu5P levels can directly impact the activity of histone-modifying enzymes could provide a new mechanism by which this sugar phosphate regulates gene expression. Understanding this broader regulatory network will be essential for appreciating the full physiological role of Xu5P. ishs.org
Optimization of this compound Metabolism in Engineered Organisms for Bioproduction
In the field of metabolic engineering, Xu5P is a key intermediate in the conversion of pentose sugars, like xylose derived from plant biomass, into biofuels and other valuable chemicals. osti.govplos.org While significant progress has been made in engineering microorganisms like Saccharomyces cerevisiae and Escherichia coli to utilize xylose, optimizing the flux through the pentose phosphate pathway remains a challenge. plos.orgmdpi.com Future research will focus on fine-tuning the expression and activity of enzymes involved in Xu5P metabolism to maximize product yields. nih.gov
This includes strategies to overcome metabolic bottlenecks and balance the production of NADPH and precursor metabolites. asm.org For example, developing alternative pathways that bypass the native pentose phosphate pathway could offer more direct routes from xylose to desired products. osti.govplos.org Furthermore, engineering enzymes with improved kinetics or altered cofactor dependencies could enhance the efficiency of these synthetic pathways. asm.org The development of dynamic regulatory circuits that respond to changing metabolic states could also be employed to optimize Xu5P metabolism for robust and efficient bioproduction. plos.org
Comprehensive Analysis of this compound's Role in Specific Biological Systems Beyond Current Knowledge (e.g., less studied organisms, novel cellular contexts)
Much of the current knowledge about Xu5P is derived from studies in mammalian liver and in model organisms like yeast and E. coli. nih.gov A comprehensive analysis of its role in other biological systems is a significant area for future research. In plants, for instance, the related compound 1-deoxy-D-xylulose 5-phosphate (DXP) is a precursor for a vast array of isoprenoids, which are crucial for growth, development, and defense. researchgate.netmdpi.comfrontiersin.org Understanding the regulation of the DXP pathway and its relationship to the pentose phosphate pathway in different plant species could have important implications for agriculture and biotechnology. frontiersin.orgoup.comresearchgate.net
Furthermore, investigating the role of Xu5P in less-studied microorganisms, such as those found in extreme environments or in the human gut microbiome, could reveal novel metabolic pathways and regulatory functions. jmb.or.kr In different cellular contexts, such as in the immune system or during neuronal development, the functions of Xu5P may extend beyond its established roles in central metabolism. Exploring these new frontiers will undoubtedly broaden our understanding of this multifaceted molecule and its importance across the tree of life.
Table of Unresolved Questions and Future Research Directions
| Section | Key Unresolved Question | Future Research Approach |
| 6.1 | What is the precise structural mechanism of PP2A activation by this compound? | High-resolution structural studies (e.g., cryo-EM) of the Xu5P-PP2A complex; detailed kinetic and binding assays. |
| 6.2 | How does this compound signaling integrate with other major metabolic pathways like AMPK? | Investigating direct and indirect interactions between Xu5P and AMPK; phosphoproteomics to map signaling cross-talk. |
| 6.3 | How can we monitor and manipulate this compound levels in real-time within living cells? | Development of genetically encoded fluorescent biosensors; creation of photo-activatable or inducible enzymes for Xu5P synthesis/degradation. |
| 6.4 | What is the complete set of genes and epigenetic marks regulated by this compound? | Global transcriptomic (RNA-seq) and epigenomic (ChIP-seq) analyses in response to altered Xu5P levels. |
| 6.5 | How can this compound metabolic pathways be optimized for efficient bioproduction from pentose sugars? | Systems biology approaches to model metabolic flux; protein engineering of pathway enzymes; development of dynamic regulatory circuits. |
| 6.6 | What are the roles of this compound in less-studied organisms and different cellular contexts? | Comparative metabolomics and functional genomics in diverse organisms; investigation of Xu5P function in specialized cell types. |
Q & A
Q. What is the role of D-xylulose 5-phosphate (Xu5P) in central carbon metabolism?
Xu5P is a key intermediate in the pentose phosphate pathway (PPP), where it connects to glycolysis via its conversion to glyceraldehyde 3-phosphate (G3P) and fructose 6-phosphate (F6P). This allows carbon flux redistribution between NADPH synthesis and nucleotide biosynthesis. Xu5P also serves as a substrate for transketolase, enabling reversible shunting of carbon skeletons in the non-oxidative PPP .
Q. How is Xu5P enzymatically synthesized in biological systems?
Xu5P is produced via ATP-dependent phosphorylation of D-xylulose by xylulokinase (EC 2.7.1.17). This reaction is critical in the glucuronate-xylulose pathway, where xylitol is oxidized to D-xylulose by xylitol dehydrogenase before phosphorylation. Xylulokinase activity is conserved across eukaryotes and prokaryotes, with substrate specificity confirmed through kinetic assays and enzyme purification protocols .
Q. What methodological approaches are used to quantify Xu5P in metabolic studies?
Xu5P levels are typically measured using coupled enzymatic assays (e.g., transketolase-linked spectrophotometric methods) or LC-MS/MS for direct quantification. For example, in studies of the methylerythritol phosphate (MEP) pathway, Xu5P-derived intermediates like 1-deoxy-D-xylulose 5-phosphate (DXP) are analyzed via LC-MS/MS after chromatographic separation .
Advanced Research Questions
Q. How can substrate impurities in commercially sourced Xu5P impact enzymatic assays?
Commercial Xu5P may contain trace acceptor substrates (e.g., D-glyceraldehyde 3-phosphate), leading to background reactions in transketolase assays. To address this, pre-incubation with excess transketolase (20–50 mg/ml) for 5–20 minutes removes impurities. Validation via progress curve analysis or HPLC is recommended to ensure substrate purity .
Q. What mechanisms regulate Xu5P-dependent pathways under metabolic stress?
Xu5P acts as a signaling molecule in glucose-induced lipogenesis by activating protein phosphatase 2A (PP2A), which dephosphorylates transcription factors like ChREBP. This regulatory mechanism is validated through in vitro PPase assays using liver cytosolic extracts and Xu5P supplementation to mimic fed-state conditions .
Q. How does feedback inhibition in the MEP pathway influence Xu5P metabolism?
In Populus trichocarpa, the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) is inhibited by isoprenoid precursors (isopentenyl diphosphate and dimethylallyl diphosphate) via competitive binding with thiamine pyrophosphate. This feedback loop is characterized using homology modeling, molecular dynamics simulations, and LC-MS/MS-based kinetic assays .
Q. What experimental strategies resolve contradictions in Xu5P flux measurements across species?
Discrepancies in fungal vs. plant Xu5P metabolism (e.g., shared L-arabinose/D-xylose pathways) are addressed via comparative genomics and heterologous expression studies. For example, in Chlorella sorokiniana, isotopic labeling and PPP-specific inhibitors (e.g., DCMU) clarify Xu5P’s role in mixotrophic growth .
Q. How is dynamic metabolic flux analysis (dMFA) applied to study Xu5P in the PPP?
dMFA integrates time-resolved metabolomics (e.g., Xu5P, R5P, and G3P measurements) with genome-scale models. A recent study used C-glucose tracing and constraint-based modeling to quantify Xu5P flux under oxidative stress, revealing PPP rerouting to favor NADPH production .
Data Contradiction and Validation
Q. Why do Xu5P-dependent enzyme activities vary between in vitro and in vivo systems?
Discrepancies often arise from substrate compartmentalization or competing pathways. For instance, E. coli DXS activity in recombinant systems may overproduce DXP due to absent feedback regulation, unlike native plastid environments. Validation requires in vivo isotope tracing and genetic knockouts .
Q. How do impurities in Xu5P affect kinetic parameter estimation?
Contaminants in commercial Xu5P (e.g., residual G3P) can artificially inflate transketolase activity. Rigorous pre-treatment (enzyme-mediated purification) and parallel controls (e.g., substrate-free assays) are essential to isolate true kinetic values .
Tables
Table 1. Key Enzymes in Xu5P Metabolism
Table 2. Xu5P-Dependent Regulatory Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
